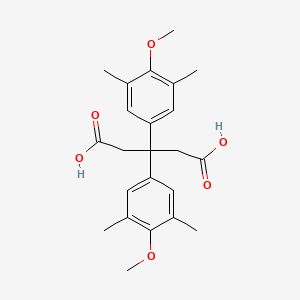
2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®-: is a heterocyclic organic compound with the molecular formula C8H15NO . This compound is a derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a propanol group at the 5-position and a methyl group at the 2-position, with the ®-configuration indicating its stereochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines to form pyrroles. For this specific compound, a suitable 1,4-dicarbonyl precursor can be used along with appropriate reagents to introduce the propanol and methyl groups.
Hantzsch Synthesis: This method involves the reaction of α-haloketones with β-dicarbonyl compounds in the presence of ammonia. The reaction proceeds through the formation of a vinylamine intermediate, which then cyclizes to form the pyrrole ring.
Knorr Synthesis: This method involves the reaction of β-ketoesters with α-aminoketones. The β-ketoester can be replaced with a β-diketone for better yields. The reaction proceeds through the formation of an aminoketone intermediate, which then cyclizes to form the pyrrole ring.
Industrial Production Methods
Industrial production of 2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- typically involves the optimization of the above synthetic routes to achieve high yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrrole ring or the propanol group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen atom or the carbon atoms of the pyrrole ring. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrrole derivatives, alcohols.
Substitution: Alkylated, acylated, and sulfonylated pyrrole derivatives.
科学的研究の応用
2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a five-membered ring containing one nitrogen atom.
N-Methylpyrrole: A derivative of pyrrole with a methyl group attached to the nitrogen atom.
2,5-Dimethylpyrrole: A derivative of pyrrole with methyl groups attached to the 2 and 5 positions.
Uniqueness
2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- is unique due to the presence of the propanol group at the 5-position and the ®-configuration, which imparts specific stereochemical properties
特性
| 138722-97-1 | |
分子式 |
C8H15NO |
分子量 |
141.21 g/mol |
IUPAC名 |
3-[(2R)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]propan-1-ol |
InChI |
InChI=1S/C8H15NO/c1-7-4-5-8(9-7)3-2-6-10/h7,10H,2-6H2,1H3/t7-/m1/s1 |
InChIキー |
MKLPFCJZNYALCD-SSDOTTSWSA-N |
異性体SMILES |
C[C@@H]1CCC(=N1)CCCO |
正規SMILES |
CC1CCC(=N1)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)
![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)

![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)

